6-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione
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Overview
Description
6-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione is a complex organic compound that features a quinoxaline core, a piperazine ring, and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione typically involves multiple steps:
Formation of the benzodioxin moiety: This can be achieved by reacting catechol with ethylene glycol under acidic conditions to form 1,4-benzodioxin.
Synthesis of the piperazine derivative: The benzodioxin derivative is then reacted with piperazine in the presence of a sulfonyl chloride to form the sulfonyl piperazine intermediate.
Coupling with quinoxaline: The final step involves coupling the sulfonyl piperazine intermediate with a quinoxaline derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinoxaline diones.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of substituted piperazine or quinoxaline derivatives.
Scientific Research Applications
6-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin moiety but lacks the piperazine and quinoxaline components.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid: Contains the benzodioxin moiety but differs in the rest of the structure.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: Similar benzodioxin structure but with different functional groups.
Uniqueness
6-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione is unique due to its combination of a quinoxaline core, a piperazine ring, and a benzodioxin moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H20N4O7S |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
6-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine-1-carbonyl]-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C21H20N4O7S/c26-19-20(27)23-16-11-13(1-3-15(16)22-19)21(28)24-5-7-25(8-6-24)33(29,30)14-2-4-17-18(12-14)32-10-9-31-17/h1-4,11-12H,5-10H2,(H,22,26)(H,23,27) |
InChI Key |
MAAGPYDBWLPQBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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